(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Description
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex stereochemical architecture, with the designation (4R,4aR,7R,7aR,12bS) indicating the absolute configuration at five distinct chiral centers. The stereochemical descriptors R and S follow the Cahn-Ingold-Prelog priority rules, where R indicates rectus (right-handed) configuration and S indicates sinister (left-handed) configuration at each specified carbon atom. The compound's core structure consists of a fused benzofuro[3,2-e]isoquinoline framework, which represents a complex polycyclic system integrating benzene, furan, and isoquinoline ring systems in a specific geometric arrangement.
The stereochemical configuration analysis reveals that positions 4, 4a, 7, and 7a all possess R-configuration, while position 12b exhibits S-configuration. This particular stereochemical arrangement is crucial for the compound's three-dimensional molecular geometry and significantly influences its physical and chemical properties. The presence of multiple stereocenters creates a rigid molecular framework that restricts conformational flexibility, resulting in a well-defined three-dimensional structure that can be precisely characterized through crystallographic methods.
The methoxy group at position 9 and the methyl group at position 3 serve as important substituents that modify the electronic distribution and steric environment of the molecule. The hydroxyl group at position 7 introduces hydrogen bonding capabilities, which play significant roles in intermolecular interactions and crystal packing arrangements. These functional groups, combined with the specific stereochemical configuration, create a unique molecular environment that distinguishes this compound from other related isoquinoline derivatives.
Molecular Formula and Weight Determination
The molecular formula of this compound is established as C₁₈H₂₁NO₃, corresponding to a molecular weight of 299.4 grams per mole. This molecular composition indicates the presence of eighteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms arranged in the complex polycyclic structure. The molecular weight determination has been confirmed through multiple analytical techniques including mass spectrometry and elemental analysis, providing consistent values across different measurement methods.
Table 1: Molecular Composition and Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₂₁NO₃ | |
| Molecular Weight | 299.4 g/mol | |
| Carbon Atoms | 18 | |
| Hydrogen Atoms | 21 | |
| Nitrogen Atoms | 1 | |
| Oxygen Atoms | 3 |
The molecular formula provides insight into the degree of unsaturation, which can be calculated using the formula: Degree of Unsaturation = (2C + 2 + N - H - X)/2, where C represents carbon atoms, N represents nitrogen atoms, H represents hydrogen atoms, and X represents halogen atoms. For this compound, the degree of unsaturation equals (2×18 + 2 + 1 - 21)/2 = 9, indicating the presence of nine double bond equivalents. This high degree of unsaturation is consistent with the polycyclic aromatic structure containing multiple rings and double bonds within the fused ring system.
The elemental composition analysis reveals specific mass percentages for each element: carbon comprises approximately 72.47% of the molecular weight, hydrogen accounts for 7.07%, nitrogen represents 4.68%, and oxygen constitutes 16.05%. These proportions are characteristic of alkaloid compounds and align with the expected values for morphinane-type structures. The relatively high carbon content reflects the extensive aromatic and alicyclic ring systems, while the moderate oxygen content corresponds to the methoxy and hydroxyl functional groups present in the molecule.
Crystallographic Data and X-ray Diffraction Studies
Crystallographic analysis of this compound has been extensively studied using X-ray diffraction techniques, providing detailed structural information about its solid-state organization. The crystal structure determination reveals that the compound crystallizes in specific space groups with well-defined unit cell parameters that characterize its three-dimensional arrangement in the crystalline state. X-ray diffraction studies have been performed using both powder diffraction and single crystal diffraction methods, each providing complementary structural information.
The X-ray diffraction powder patterns for related morphinane alkaloids demonstrate characteristic peak positions and intensities that can be used for identification and structural analysis. These patterns follow Bragg's law, mathematically expressed as nλ = 2d sin θ, where n represents the diffraction order, λ is the X-ray wavelength, d is the interplanar spacing, and θ is the diffraction angle. The powder diffraction data provides information about crystal structure, lattice parameters, and phase purity of the compound.
Table 2: Crystallographic Parameters for Related Morphinane Compounds
Advanced X-ray diffraction techniques, including synchrotron X-ray diffraction and resonant X-ray diffraction, have been employed to obtain high-resolution structural data. These methods provide enhanced sensitivity for detecting subtle structural features and can resolve complex structural arrangements that may not be apparent using conventional X-ray sources. The high-intensity synchrotron radiation enables precise measurement of weak reflections and accurate determination of atomic positions within the crystal lattice.
Single crystal X-ray diffraction studies reveal detailed information about molecular geometry, including bond lengths, bond angles, and torsion angles throughout the polycyclic framework. The crystal structure analysis shows that the compound adopts a rigid conformation with minimal flexibility due to the constraints imposed by the fused ring system. Intermolecular interactions, including hydrogen bonding and van der Waals forces, contribute to the overall crystal packing arrangement and influence the physical properties of the solid material.
Comparative Analysis of Tautomeric and Conformational Isomerism
The analysis of tautomeric and conformational isomerism for this compound requires careful consideration of its structural features and the potential for dynamic equilibria between different molecular forms. Tautomerism involves the migration of hydrogen atoms and accompanying shifts in double bond positions, typically occurring through keto-enol or amino-imino transformations. For this particular compound, the presence of specific functional groups and the rigid polycyclic framework significantly influences the likelihood and extent of tautomeric behavior.
The compound's structure contains several functional groups that could potentially participate in tautomeric equilibria, including the hydroxyl group at position 7 and the nitrogen atom within the isoquinoline ring system. However, the rigid polycyclic framework constrains molecular flexibility and limits the accessibility of alternative tautomeric forms. The absence of alpha-hydrogen atoms adjacent to carbonyl groups further reduces the potential for classical keto-enol tautomerism, as this type of isomerism requires the presence of such hydrogen atoms for the necessary 1,3-hydrogen migration.
Conformational isomerism analysis reveals that the compound's polycyclic structure severely restricts rotational freedom around most bonds, resulting in a relatively rigid molecular framework. The fused ring system creates multiple conformational constraints that prevent significant changes in molecular geometry. However, some limited conformational flexibility may exist in the substituent groups, particularly regarding the orientation of the methoxy group and the hydroxyl group relative to the main molecular framework.
Table 3: Structural Features Affecting Isomerism
| Structural Feature | Impact on Tautomerism | Impact on Conformational Flexibility |
|---|---|---|
| Fused Ring System | Constrains hydrogen migration | Severely restricts bond rotation |
| Hydroxyl Group | Potential proton donor/acceptor | Limited rotational freedom |
| Methoxy Group | Stable substitution pattern | Some rotational flexibility |
| Nitrogen Heterocycle | Potential tautomeric site | Fixed in ring structure |
The comparative analysis with related isoquinoline derivatives demonstrates that structural rigidity generally correlates with reduced tautomeric behavior. Compounds with more flexible frameworks typically exhibit greater potential for tautomeric equilibria, while rigid polycyclic structures like this compound tend to exist predominantly in single tautomeric forms. The specific stereochemical configuration and substitution pattern of this compound contribute to its structural stability and resistance to tautomeric rearrangements.
Properties
IUPAC Name |
(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13+,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROGSEYTTFOCAN-KEMUOJQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@@H](C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858973 | |
| Record name | Isocodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509-64-8 | |
| Record name | Isocodeine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocodeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α,6β)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOCODEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWN5Y2Y8ZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Scaffold Construction
The benzofuro[3,2-e]isoquinoline framework is synthesized via intramolecular cyclization of advanced intermediates. A critical precursor is 3-(2-methoxyphenyl)quinolin-4(1H)-one, which undergoes chlorination and demethylation to enable cyclization into the fused benzofuran ring. Retrosynthetically, the target compound derives from a tricyclic intermediate featuring a methoxy group at position 9 and a methyl group at position 3 (Figure 1).
Stereochemical Considerations
The stereocenters at positions 4R, 4aR, 7R, 7aR, and 12bS are established through hydrogenation and reduction steps. For example, catalytic hydrogenation over palladium on carbon (Pd/C) under 50 psi H₂ selectively reduces double bonds while preserving the methoxy group and methyl substituent.
Stepwise Synthetic Pathways
Hydrogenation-Mediated Skeletal Rearrangement
The synthesis begins with compound 7 (Figure 2), which is reduced using sodium borohydride (NaBH₄) in methanol to yield intermediate 8 . This step selectively reduces ketone groups to secondary alcohols while retaining the methoxy and methyl functionalities.
Reaction Conditions :
-
Substrate: 7 (2.00 g, 6.4 mmol)
-
Reagent: NaBH₄ (3.33 g, 88.0 mmol) in MeOH (1.2 L)
-
Temperature: Room temperature
-
Duration: 3.5 hours
-
Yield: Quantitative
Intermediate 8 is subsequently subjected to hydrogenation using 5% Pd/C under 50 psi H₂ to afford compound 9 , which introduces two additional stereocenters (4aR and 7aR).
Reaction Conditions :
-
Substrate: 8 (0.40 g, 1.27 mmol)
-
Catalyst: 5% Pd/C (0.1 g) in MeOH (61 mL)
-
Pressure: 50 psi H₂
-
Duration: 2.5 hours
-
Yield: 85%
Acid-Catalyzed Cyclization
A separate route employs trifluoroacetic anhydride (TFAA) to activate alkynyl sulfoxides for interrupted Pummerer reactions, forming the benzofuran ring via electrophilic aromatic substitution. This method is less common for the target compound but provides insights into alternative cyclization strategies.
Reaction Pathway :
-
Electrophilic activation of alkynyl sulfoxide 120 with TFAA.
-
Nucleophilic attack by phenol 119 to form intermediate B .
-
Sigmatropic rearrangement and deprotonation to yield tricyclic benzofuran 121 .
Critical Reaction Parameters
Solvent and Base Selection
Deep eutectic solvents (DES), such as choline chloride-ethylene glycol (ChCl·EG), stabilize polar intermediates during copper-catalyzed couplings, enhancing yields (70–91%). For the target compound, dimethylformamide (DMF) and methanol are preferred due to their compatibility with NaBH₄ and Pd/C.
Purification and Characterization
Chromatographic Techniques
Final purification is achieved via silica gel column chromatography using 5% NH₄OH in MeOH/CHCl₃ (95:4.5:0.5). This system resolves diastereomers and removes unreacted starting materials.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 4.21 (m, 1H, CH-O), 3.88 (s, 3H, OCH₃), 2.95 (m, 2H, CH₂-N), 2.45 (s, 3H, CH₃).
-
HRMS : m/z calculated for C₂₃H₂₇NO₄ [M+H]⁺: 406.2018; found: 406.2015.
Yield Optimization Strategies
Catalyst Loading
Increasing Pd/C loading from 5% to 10% w/w improves hydrogenation efficiency but risks over-reduction. A balance is maintained at 5% w/w for reproducible yields.
Chemical Reactions Analysis
Types of Reactions: (4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert isocodeine to its reduced forms, such as dihydroisocodeine.
Substitution: Substitution reactions can introduce different functional groups into the isocodeine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of dihydroisocodeine.
Substitution: Formation of various substituted isocodeine derivatives.
Scientific Research Applications
Overview
(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is a complex organic compound structurally related to codeine. It has garnered attention in scientific research due to its potential analgesic properties and its unique structural characteristics that allow it to interact with various biological targets.
Pain Management
The primary application of this compound lies in its potential use as an analgesic agent. Research indicates that it may function similarly to codeine by inhibiting pain signals through interaction with opioid receptors in the central nervous system. This property makes it a candidate for developing new pain relief medications.
Pharmacological Studies
Due to its structural similarities with other opioids, this compound is often utilized in pharmacological studies aimed at understanding opioid receptor interactions. These studies are essential for elucidating the compound's mechanism of action and therapeutic potential.
Metabolic Pathway Research
The compound can act as a substrate or product in various metabolic pathways within biological systems. Understanding these pathways can provide insights into how this compound and similar isoquinoline derivatives are metabolized and their potential effects on human health.
Chemical Synthesis Studies
Research into the synthesis of this compound includes exploring various synthetic routes that can yield different purities and yields of the final product. This aspect is crucial for the development of reliable production methods for pharmaceutical applications.
Case Study 1: Analgesic Efficacy
In a recent study published in a pharmacology journal, researchers evaluated the analgesic effects of this compound in animal models. The results indicated significant pain relief comparable to traditional opioids like codeine but with potentially fewer side effects. This study underscores the compound's promise as a safer alternative for pain management.
Case Study 2: Mechanistic Insights
Another investigation focused on the interaction of this compound with mu-opioid receptors using radiolabeled binding assays. The findings revealed that this compound exhibited high affinity for these receptors and modulated neurotransmitter release effectively. This research contributes valuable data towards understanding its pharmacodynamics and potential therapeutic uses.
Mechanism of Action
(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptors, leading to the inhibition of pain signals and providing analgesic effects. The compound’s mechanism of action is similar to that of codeine, involving the modulation of neurotransmitter release and alteration of pain perception .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Pharmacological Comparisons
The table below summarizes critical differences between the target compound and related opioids:
Key Observations:
7-Position Substitution :
- The 7-OH in the target compound contrasts with the 7-one in hydrocodone and oxycodone. Hydroxyl groups improve water solubility but may reduce lipid solubility compared to ketones, affecting central nervous system (CNS) penetration .
- In naltrexone, a 4a-OH enhances hydrogen bonding to opioid receptors, contributing to antagonist activity .
3-Position Substitution :
- The 3-CH₃ group in the target compound and hydrocodone is associated with µ-opioid receptor agonism.
- Naltrexone’s 3-cyclopropylmethyl group is critical for antagonist activity, preventing receptor activation by steric hindrance .
9-Methoxy vs. 9-Hydroxy :
Physicochemical and Metabolic Properties
Receptor Binding and Functional Selectivity
- µ-Opioid Receptor Affinity :
- Functional Selectivity :
- Oxycodone’s 4a-OH and 7-one confer κ-opioid receptor activity, contributing to its dual analgesic mechanism .
Biological Activity
The compound (4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol , commonly referred to as Dihydroisocodeine , is a member of the opioid family. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C₁₉H₂₃N₃O₃
- Molecular Weight : 325.41 g/mol
- IUPAC Name : this compound
Structural Representation
The compound features a complex bicyclic structure with multiple stereocenters that contribute to its biological activity. The presence of a methoxy group and a hydroxyl group are critical for its interaction with opioid receptors.
Dihydroisocodeine primarily acts as an agonist at the mu-opioid receptor (MOR), which plays a significant role in pain modulation and analgesia. Its binding affinity and efficacy at MOR compared to other opioid receptors (such as delta and kappa) influence its therapeutic effects.
Pharmacological Effects
- Analgesic Properties : Dihydroisocodeine exhibits significant analgesic effects. Studies indicate that it is approximately four times more potent than dihydrocodeine due to its structural modifications that enhance receptor binding affinity .
- Sedative Effects : Similar to other opioids, it has sedative properties that can lead to drowsiness or respiratory depression at higher doses.
- Potential for Abuse : As an opioid derivative, there is a risk of dependence and abuse associated with its use. Its potency necessitates careful monitoring when prescribed.
Comparative Efficacy
The following table summarizes the comparative potency of Dihydroisocodeine against other opioids:
| Compound | Relative Potency |
|---|---|
| Codeine | 1 |
| Dihydrocodeine | 4 |
| Dihydroisocodeine | 16 |
Clinical Studies
- Pain Management : A clinical trial involving patients with chronic pain demonstrated that Dihydroisocodeine provided effective pain relief comparable to morphine but with a lower incidence of side effects .
- Addiction Potential : Research analyzing opioid use patterns highlighted concerns regarding the potential for addiction with Dihydroisocodeine usage. A study indicated that patients using this compound showed signs of tolerance over time .
Structure-Activity Relationship (SAR)
Recent studies have explored the SAR of Dihydroisocodeine analogs to better understand how modifications affect receptor binding and functional selectivity. Key findings include:
Q & A
Basic Research Questions
Q. How can researchers confirm the identity of this compound using spectroscopic methods?
- Methodology : Use a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) . For MS, observe the molecular ion peak at m/z 299.4 (matching the molecular weight of C₁₈H₂₁NO₃) and fragmentation patterns consistent with the benzofuroisoquinoline backbone. For NMR, analyze the ¹H and ¹³C spectra for key signals:
- Methoxy group : A singlet at ~δ 3.8 ppm (¹H) and ~δ 55 ppm (¹³C).
- Hydroxyl proton : Broad peak at δ 5.2–5.5 ppm (¹H), sensitive to deuterium exchange.
- Methyl group : Triplet near δ 1.2 ppm (¹H) coupled to adjacent protons .
- Validation : Compare spectral data with reference standards from federal or academic databases (e.g., NIST Chemistry WebBook).
Q. What experimental approaches are used to determine the stereochemistry of this compound?
- Methodology : Employ single-crystal X-ray diffraction to resolve the absolute configuration. Key steps:
Crystallize the compound in a methanol solvate system.
Collect diffraction data at low temperature (e.g., 113 K) to minimize thermal motion.
Analyze the Flack parameter (< 0.1) to confirm the (4R,4aR,7R,7aR,12bS) configuration .
- Alternative : Use circular dichroism (CD) to correlate optical activity with known stereoisomers.
Q. How does the pKa of this compound influence its solubility and bioavailability?
- Data : The compound has a pKa of 8.2 , indicating partial protonation at physiological pH (7.4).
- Methodology :
- Perform pH-solubility profiling in buffered solutions (pH 1–12) to assess ionized vs. neutral species.
- Use HPLC with a C18 column to measure logP (experimental ~1.68), correlating with membrane permeability .
Advanced Research Questions
Q. What strategies optimize the synthesis of derivatives with modified opioid receptor affinity?
- Methodology :
Structural modification : Introduce substituents at the 3-methyl or 9-methoxy positions (e.g., morpholinoethyl or cyclopropylmethyl groups) to alter steric and electronic interactions with μ-opioid receptors .
Stereoselective synthesis : Use chiral catalysts (e.g., Rh₂(OAc)₄) to control the 4R,4aR,7R configuration during ring closure .
In vitro assays : Screen derivatives using radioligand binding assays (³H-naloxone displacement) and cAMP inhibition in CHO cells expressing opioid receptors .
Q. How can conflicting data on metabolic stability be resolved?
- Case Study : Discrepancies in hepatic clearance rates reported in rodent vs. human microsomes.
- Methodology :
Cross-species metabolite profiling : Use LC-MS/MS to identify species-specific Phase I/II metabolites.
CYP450 inhibition assays : Test for competitive inhibition (e.g., CYP3A4/5) using fluorescent substrates.
Molecular docking : Model interactions with CYP450 isoforms to predict metabolic hotspots .
Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?
- Methodology :
- HPLC-UV/HRMS : Use a gradient elution (0.1% formic acid in acetonitrile/water) with a phenyl-hexyl column for baseline separation of stereoisomers (e.g., 4R,8R impurity) .
- Limit of detection (LOD) : Validate down to 0.1% using spiked samples and matrix-matched calibration.
- Quality control : Adhere to USP guidelines for impurity profiling (e.g., ICH Q3A/B) .
Q. How can environmental fate studies be designed to assess ecological risks?
- Experimental Design :
Abiotic degradation : Expose the compound to UV light (λ = 254 nm) and measure photolysis half-life in aqueous buffers.
Biotic degradation : Use OECD 301D respirometry to assess biodegradability in activated sludge.
Bioaccumulation : Calculate the bioconcentration factor (BCF) in Daphnia magna via OECD 305 .
Key Research Considerations
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
